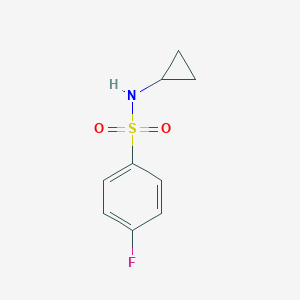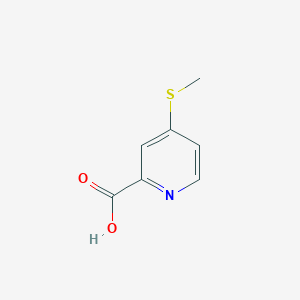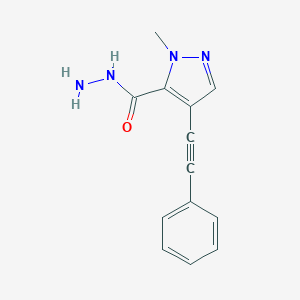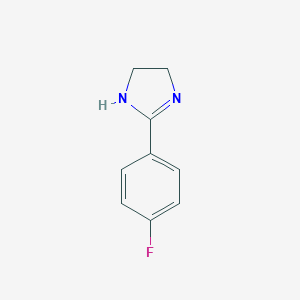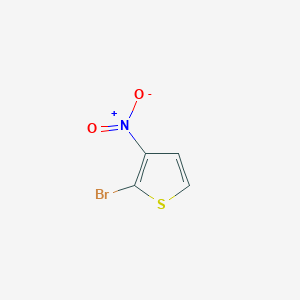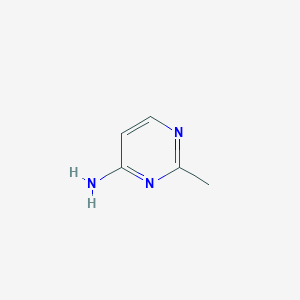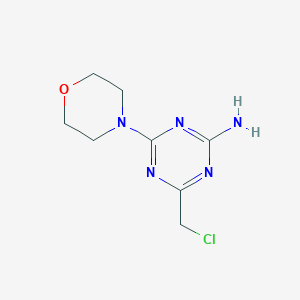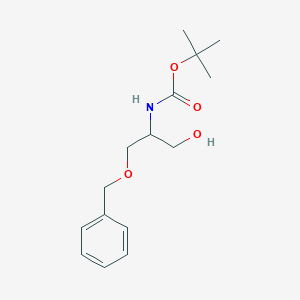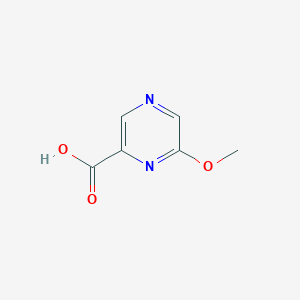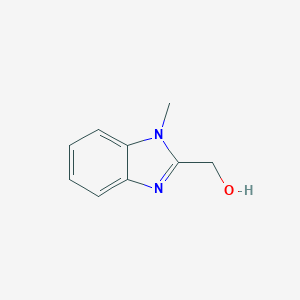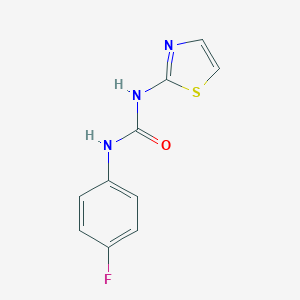
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea, also known as FTY720 or Fingolimod, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but its use has expanded to include neurological disorders and cancer treatment.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis (MS). 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has also been studied for its neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has been shown to have anticancer properties, making it a potential candidate for cancer treatment.
Mechanism Of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea involves the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a bioactive lipid that plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neuronal survival. 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea is phosphorylated by sphingosine kinase 2 (SphK2) to form 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea-phosphate (FTY-P), which acts as an S1P receptor agonist. FTY-P binds to S1P receptors, leading to their internalization and degradation, which results in the sequestration of lymphocytes in lymphoid tissues and prevents their migration to peripheral tissues. This mechanism of action has been shown to be effective in the treatment of autoimmune diseases, as it reduces the infiltration of autoreactive lymphocytes into target tissues.
Biochemical And Physiological Effects
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which is the basis for its immunosuppressive effects. 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has also been shown to reduce the levels of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has been shown to have neuroprotective effects, which may be due to its ability to enhance neuronal survival and reduce inflammation in the central nervous system.
Advantages And Limitations For Lab Experiments
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research purposes. 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea also has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea has a complex mechanism of action, which may make it difficult to interpret the results of experiments.
Future Directions
For research on 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea include the development of more potent and selective S1P receptor modulators, investigation of its potential therapeutic applications in other fields, and the development of new delivery methods.
Synthesis Methods
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 2-chloroacetyl chloride to form the intermediate 4-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with thiosemicarbazide to form 4-fluoro-N-(2-chloroacetyl)thiosemicarbazide. The final step involves the reaction of 4-fluoro-N-(2-chloroacetyl)thiosemicarbazide with dimethyl carbonate to produce 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea.
properties
CAS RN |
69123-56-4 |
|---|---|
Product Name |
1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)urea |
Molecular Formula |
C10H8FN3OS |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C10H8FN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15) |
InChI Key |
FLRRKLSSERTNQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CS2)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CS2)F |
Other CAS RN |
69123-56-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
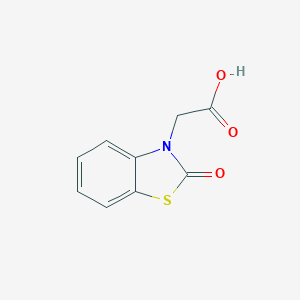
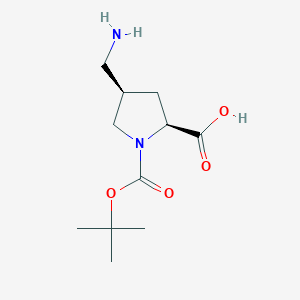
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
